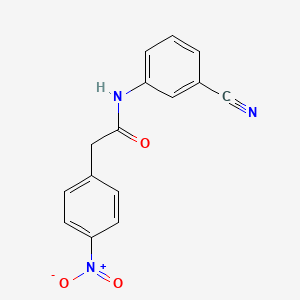
2-chlorophenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chlorophenyl 3,4,5-trimethoxybenzoate, also known as TCB-2, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug mescaline and is known for its hallucinogenic properties. TCB-2 has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 3,4,5-trimethoxybenzoate involves its binding to the 5-HT2A receptor. This binding results in the activation of downstream signaling pathways, which ultimately lead to changes in neuronal activity. 2-chlorophenyl 3,4,5-trimethoxybenzoate has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter release is thought to be responsible for the hallucinogenic effects of 2-chlorophenyl 3,4,5-trimethoxybenzoate.
Biochemical and Physiological Effects
2-chlorophenyl 3,4,5-trimethoxybenzoate has been shown to produce a range of biochemical and physiological effects. These effects include changes in mood, perception, and cognition. 2-chlorophenyl 3,4,5-trimethoxybenzoate has been shown to produce visual hallucinations, altered time perception, and changes in thought patterns. It has also been shown to increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chlorophenyl 3,4,5-trimethoxybenzoate in lab experiments is its high affinity for the 5-HT2A receptor. This allows researchers to study the effects of 5-HT2A receptor activation in a controlled and precise manner. However, one limitation of using 2-chlorophenyl 3,4,5-trimethoxybenzoate is its potential for producing hallucinogenic effects in study participants. This can make it difficult to distinguish between the effects of the drug and the placebo.
Future Directions
There are several future directions for research on 2-chlorophenyl 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic applications. 2-chlorophenyl 3,4,5-trimethoxybenzoate has been shown to have antidepressant and anxiolytic effects in animal models. Further research is needed to determine whether these effects can be translated to humans. Another area of interest is the development of new compounds that target the 5-HT2A receptor with greater specificity and potency. These compounds could have potential therapeutic applications in the treatment of mood disorders and other psychiatric conditions.
Conclusion
In conclusion, 2-chlorophenyl 3,4,5-trimethoxybenzoate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have high affinity for the 5-HT2A receptor and produces a range of biochemical and physiological effects. While 2-chlorophenyl 3,4,5-trimethoxybenzoate has limitations for lab experiments, it has potential for future research in the development of new compounds and therapeutic applications.
Synthesis Methods
The synthesis of 2-chlorophenyl 3,4,5-trimethoxybenzoate involves the reaction of 2-chlorophenyl magnesium bromide with 3,4,5-trimethoxybenzoyl chloride. This reaction yields 2-chlorophenyl 3,4,5-trimethoxybenzoate, which is then purified through recrystallization. The purity of the final product is confirmed through nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-chlorophenyl 3,4,5-trimethoxybenzoate has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its effects on serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 2-chlorophenyl 3,4,5-trimethoxybenzoate has been shown to have a high affinity for the 5-HT2A receptor, which is the same receptor that is targeted by hallucinogenic drugs such as LSD and psilocybin.
properties
IUPAC Name |
(2-chlorophenyl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-19-13-8-10(9-14(20-2)15(13)21-3)16(18)22-12-7-5-4-6-11(12)17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMROOZRQZWIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl) 3,4,5-trimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)